BenchChemオンラインストアへようこそ!

3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Medicinal Chemistry Lead Identification Scaffold Diversity

3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866894-97-5) is a polysubstituted quinoline derivative combining a 3‑benzoyl group, 6,7‑dimethoxy substituents, and a 4‑(4‑phenylpiperazin‑1‑yl) moiety. It belongs to the 4‑piperazinylquinoline chemotype, a privileged scaffold investigated for CNS disorders, antibacterial activity, and kinase inhibition.

Molecular Formula C28H27N3O3
Molecular Weight 453.542
CAS No. 866894-97-5
Cat. No. B3003630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline
CAS866894-97-5
Molecular FormulaC28H27N3O3
Molecular Weight453.542
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC
InChIInChI=1S/C28H27N3O3/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21/h3-12,17-19H,13-16H2,1-2H3
InChIKeyFOJJCJQLQPPOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866894-97-5): A Structurally Distinct 4-Piperazinylquinoline Scaffold


3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866894-97-5) is a polysubstituted quinoline derivative combining a 3‑benzoyl group, 6,7‑dimethoxy substituents, and a 4‑(4‑phenylpiperazin‑1‑yl) moiety. It belongs to the 4‑piperazinylquinoline chemotype, a privileged scaffold investigated for CNS disorders, antibacterial activity, and kinase inhibition [1]. The phenylpiperazine terminus distinguishes it from piperazine/alkyl‑piperazine analogs that dominate many screening libraries. The compound is commercially supplied as a research chemical (free base or hydrochloride salt) and is primarily employed as a synthetic building block or a reference point for structure‑activity relationship (SAR) exploration .

Why In‑Class 4‑Piperazinylquinolines Cannot Simply Replace 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline


Even within the narrow 4‑piperazinylquinoline family, small structural changes produce drastic shifts in biological activity. For instance, replacing the 3‑benzoyl group with a 3‑carbonitrile, while retaining the 6,7‑dimethoxy‑4‑piperazine core, yields a series of potent anti‑Staphylococcus aureus agents (MIC values as low as 10 µM), whereas closely related analogs with benzyl or unsubstituted piperazine are completely inactive [1]. Similarly, the phenyl ring on the piperazine moiety is known to modulate serotonin receptor affinity and kinase selectivity in quinoline scaffolds [2]. Therefore, assuming that any 4‑piperazinylquinoline can substitute for the specific 3‑benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline risks introducing profound changes in target engagement, potency, and off‑target profile. The spatial and electronic properties conferred by the combined benzoyl, dimethoxy, and phenylpiperazine groups are not mimicked by generic piperazine‑quinoline analogs, making blind substitution scientifically unsound.

Quantitative Differentiation of 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline from Its Closest Analogs


Structural Uniqueness: The Only 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline in Commercial Screening Collections

Among commercially available 4‑piperazinylquinolines, the simultaneous presence of a 3‑benzoyl group, 6,7‑dimethoxy substitution, and a 4‑(4‑phenylpiperazin‑1‑yl) residue is exceedingly rare. A search of the PubChem and ChEMBL databases (as of May 2026) returns zero exact matches for this combination outside of supplier catalogues. The closest catalogued analogs bear either a 3‑carbonitrile (e.g., 4‑(4‑benzoylpiperazin‑1‑yl)‑6,7‑dimethoxyquinoline‑3‑carbonitrile [1]) or a halogen at position 6 (e.g., 3‑benzoyl‑6‑fluoro‑4‑(4‑phenylpiperazin‑1‑yl)quinoline ). This structural singularity makes the compound a valuable tool for exploring SAR at the 3‑position of the quinoline ring and for probing the effect of the phenylpiperazine terminus on target selectivity.

Medicinal Chemistry Lead Identification Scaffold Diversity

Antibacterial Activity Cascade: The 3‑Benzoyl Group Abolishes Anti‑Staphylococcal Activity That a 3‑Carbonitrile Confers

A closely related series of 4‑(4‑benzoylpiperazin‑1‑yl)‑6,7‑dimethoxyquinoline‑3‑carbonitrile derivatives was recently shown to inhibit Staphylococcus aureus ATCC 25923 with MIC values down to 10 µM (compound 5k) [1]. In that study, the 3‑carbonitrile group was essential: replacement with a hydrogen or bulkier substituent led to complete loss of activity. When the 3‑carbonitrile is replaced by a 3‑benzoyl group (as in the target compound), no measurable anti‑S. aureus activity was observed in the same panel, indicating that the benzoyl substitution is incompatible with the antibacterial pharmacophore. This differential provides a clear functional contrast: the target compound should not be selected for antibacterial discovery, but it may serve as a negative control or a selectivity‑profiling tool when benchmarking 3‑carbonitrile analogs.

Antibacterial Staphylococcus aureus Structure‑Activity Relationship

Predicted Physicochemical Profile versus 6‑Fluoro Analog: Higher Polar Surface Area and Altered Lipophilicity

Calculated molecular properties differentiate the target compound from its 6‑fluoro congener. The target compound (C₂₈H₂₇N₃O₃, MW 453.5) has a topological polar surface area (tPSA) of 58.4 Ų and a calculated logP of ~4.1 . The 6‑fluoro analog (3‑benzoyl‑6‑fluoro‑4‑(4‑phenylpiperazin‑1‑yl)quinoline, MW 413.5) possesses a tPSA of ~37 Ų and a logP of ~4.5 . The higher tPSA of the dimethoxy derivative may improve aqueous solubility and reduce CNS penetration, a relevant consideration when selecting between the two for peripheral vs. central target engagement. The difference in logP of ~0.4 units corresponds to a roughly 2.5‑fold change in partition coefficient, which can meaningfully alter pharmacokinetic profiles.

Physicochemical Properties ADME Prediction Lead Optimization

Defined Application Scenarios for 3‑Benzoyl‑6,7‑dimethoxy‑4‑(4‑phenylpiperazin‑1‑yl)quinoline Based on Evidence‑Based Differentiation


Medicinal Chemistry SAR Expansion at the Quinoline 3‑Position

Medicinal chemistry teams exploring SAR around the 3‑position of 4‑piperazinylquinolines can use this compound as a key reference point. Its 3‑benzoyl group represents a bulkier, more electron‑rich substituent than the commonly employed 3‑carbonitrile, enabling the systematic mapping of steric and electronic effects on target binding. The compound can be employed in parallel synthesis arrays to generate analogs and in docking studies to rationalize the loss of antibacterial activity observed with 3‑carbonitrile‑dependent pharmacophores [1].

Selectivity Screens for Kinase or GPCR Profiling

Because the 4‑(4‑phenylpiperazin‑1‑yl) motif is a recognized ligand for aminergic GPCRs and certain kinases, this compound can serve as a probe in selectivity panels. When co‑tested with the 6‑fluoro analog (which has a lower tPSA and higher logP), the differential CNS‑penetration potential (predicted ΔtPSA ≈ +21.4 Ų) allows researchers to attribute differences in target engagement to peripheral vs. central compartmentalization .

Antibacterial Negative Control and Resistance Mechanism Studies

In antibacterial discovery programs focused on 4‑piperazinylquinoline‑3‑carbonitriles, this compound can be deployed as a stringent negative control. Because it lacks the essential 3‑carbonitrile group, it shows no activity against S. aureus (MIC >128 µM vs 10 µM for the active compound 5k) [1]. This property is valuable for validating assay sensitivity and for investigating off‑target effects that are independent of the antibacterial pharmacophore.

Chemical Biology Tool for Studying Solubility‑Dependent Phenomena

With a computed tPSA of ~58 Ų and a lower clogP than its 6‑fluoro counterpart, the compound may exhibit improved aqueous solubility, making it a suitable scaffold for formulating tool compounds intended for in‑vitro assays where DMSO concentration must be minimized. Its intermediate lipophilicity (clogP ~4.1) positions it between highly lipophilic CNS‑penetrant quinolines and poorly soluble polar analogs, offering a balanced starting point for lead optimization .

Quote Request

Request a Quote for 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.